An In-depth Technical Guide to 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical research. Its remarkable versatility and ability to serve as a bioisostere for other aromatic systems have led to its incorporation into a multitude of biologically active compounds. The pyrazole moiety is present in numerous FDA-approved drugs, highlighting its therapeutic potential across a wide range of diseases. Substituted pyrazoles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile . The strategic placement of a bromine atom, an isopropyl group, and a carbonitrile moiety on the pyrazole ring makes this compound a valuable and versatile intermediate in the synthesis of more complex molecules for drug discovery and crop protection. The bromine at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a broad chemical space.
Chemical Structure and Physicochemical Properties
The molecular structure of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is characterized by a central pyrazole ring. A bromine atom is attached at the 5-position, an isopropyl group at the N1-position, and a carbonitrile group at the 4-position.
Property
Value
Source
IUPAC Name
5-bromo-1-propan-2-ylpyrazole-4-carbonitrile
N/A
Molecular Formula
C₇H₈BrN₃
Molecular Weight
214.07 g/mol
CAS Number
1924402-68-5
Appearance
Solid, likely a white to yellow powder or crystalline substance.
Solubility
Generally soluble in organic solvents such as ethanol and dichloromethane.
Canonical SMILES
CC(C)N1C(=C(C=N1)C#N)Br
Synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile: A Representative Protocol
Synthetic Workflow
Exploratory
safety data sheet (SDS) and handling for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Comprehensive Safety, Handling, and Application Guide for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Executive Summary 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 1924402-68-5) is a highly functionalized het...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety, Handling, and Application Guide for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Executive Summary
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 1924402-68-5) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The strategic placement of a bromine atom, an isopropyl group, and a carbonitrile moiety on the pyrazole core provides a versatile scaffold for downstream functionalization[2]. This technical guide synthesizes critical safety data, handling protocols, and field-proven synthetic applications designed for researchers and drug development professionals.
Physicochemical Properties
To ensure accurate stoichiometry and analytical tracking during synthesis, the foundational quantitative data of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is summarized below[1]:
Property
Value
Chemical Name
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
CAS Number
1924402-68-5
Molecular Formula
C7H8BrN3
Molecular Weight
214.07 g/mol
Structural Class
Halogenated Pyrazole
Key Functional Groups
Bromide, Carbonitrile, Isopropyl
Hazard Identification and GHS Classification
Based on chemical homology with structurally similar pyrazole carbonitriles, this compound presents specific handling risks that must be mitigated through stringent laboratory controls[3].
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed[3].
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation[4].
Causality in Handling and PPE Selection
The requirement for specific Personal Protective Equipment (PPE) is driven directly by the compound's molecular structure. The lipophilic isopropyl group enhances the molecule's ability to penetrate the stratum corneum, while the electrophilic carbonitrile and halogenated pyrazole ring can interact with nucleophilic residues in skin proteins, causing localized irritation[2][4].
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are mandatory. Gloves must be inspected prior to use and removed using proper technique to avoid dermal contact[5].
Respiratory Protection: Handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized dust, which can severely irritate the respiratory tract[4].
Eye Protection: Safety glasses with side shields or face shields conforming to NIOSH (US) or EN 166 (EU) standards are required[5].
Emergency response and first-aid workflow for pyrazole-4-carbonitrile exposure events.
Mechanistic Insights & Chemical Utility
In drug discovery and synthetic chemistry, 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is highly valued for two primary reasons[2]:
Halogen Bonding: The bromine atom can act as a halogen bond donor, enhancing binding affinity to specific biological targets (e.g., enzyme active sites or receptor pockets)[2].
Nucleophilic Aromatic Substitution (SNAr): The carbonitrile group at the 4-position exerts a strong electron-withdrawing effect (-I and -M effects) on the pyrazole ring. This significantly depletes electron density at the adjacent 5-position, activating the carbon-bromine bond for nucleophilic attack[2]. This allows for the rapid generation of diverse libraries by substituting the bromine with various amines, alkoxides, or thiolates.
Mechanistic pathway for SNAr at the activated 5-position of the pyrazole ring.
To demonstrate the utility of this compound, the following protocol details a standard SNAr reaction with a primary amine. This protocol is designed as a self-validating system, ensuring that each step provides measurable analytical feedback to the researcher.
Rationale for Reagent Selection:
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature stabilizes the charged Meisenheimer-type transition state without solvating the nucleophile, thereby accelerating the reaction.
Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the hydrobromic acid byproduct, driving the reaction to completion without competing for the electrophilic center.
Step-by-Step Methodology:
Preparation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 1.0 mmol, 214.07 mg) of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile in 5.0 mL of anhydrous DMF.
Activation: Add 2.5 equivalents of DIPEA to the reaction mixture. Stir for 5 minutes at room temperature to ensure homogeneity.
Nucleophilic Addition: Dropwise, add 1.2 equivalents of the desired nucleophile (e.g., a primary amine).
Thermal Promotion: Elevate the reaction temperature to 80°C using a pre-heated oil bath or heating block. The thermal energy is required to overcome the activation barrier of the initial nucleophilic attack.
Self-Validation (Reaction Monitoring): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Validation Checkpoint: The reaction is proceeding correctly if the starting material mass peak (m/z ~214/216, exhibiting the characteristic 1:1 isotopic pattern of bromine) diminishes, and a new peak corresponding to the product mass (M - Br + Nu) emerges.
Quenching and Workup: Once LC-MS confirms >95% conversion, cool the mixture to room temperature and quench by pouring into 25 mL of ice-cold distilled water. This will typically precipitate the highly organic product.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Storage and Disposal Directives
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Long-term storage at 2-8°C is recommended to prevent degradation[4]. Keep away from strong oxidizing agents and light.
Disposal: Do not discharge into drains, waterways, or the environment[4]. The material should be dissolved in a combustible solvent and disposed of by a licensed chemical waste destruction plant via controlled incineration with flue gas scrubbing[6].
Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure Analysis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical prop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel heterocyclic compounds such as 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole with potential applications in medicinal chemistry and agrochemical development, understanding its solid-state structure is paramount.[1] This technical guide outlines the comprehensive experimental and computational workflow for determining the crystal structure of this target compound using single-crystal X-ray diffraction (SC-XRD). While a solved crystal structure for this specific molecule is not yet publicly deposited in crystallographic databases, this document serves as an authoritative protocol and interpretive framework for its characterization. We detail a prospective synthesis and crystallization methodology, a step-by-step protocol for SC-XRD data acquisition and processing, and a thorough guide to interpreting the resulting structural data. This document is intended to provide researchers and drug development professionals with the field-proven insights necessary to conduct and understand this essential analytical investigation.
Introduction to Pyrazoles and the Imperative of Structural Analysis
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for designing molecules that can interact with a wide range of biological targets.[1] The compound of interest, 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (Molecular Formula: C₇H₈BrN₃), combines this core with key functional groups: a bromine atom, an isopropyl group, and a carbonitrile moiety.[1]
Bromine Atom: Can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[1]
Isopropyl Group: A lipophilic group that can influence solubility and engage in van der Waals interactions within binding pockets.
Carbonitrile Group: A potential hydrogen bond acceptor and a reactive handle for further synthetic modification.[1]
The spatial orientation of these groups, dictated by the molecule's crystal structure, is not merely academic. It governs how the molecule packs in a solid form (polymorphism), its solubility, and, most critically, how it docks with a biological receptor. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining this three-dimensional architecture.
Prospective Methodology: Synthesis and Single-Crystal Growth
A prerequisite for any crystallographic study is the availability of high-purity material and the successful growth of single crystals of sufficient size and quality.
Synthesis Protocol
The synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile can be approached through established heterocyclic chemistry routes. A plausible multi-step synthesis is outlined below, which requires careful optimization of reaction conditions and purification at each stage.[1]
Pyrazole Ring Formation: Reaction of a suitable precursor, such as a β-ketonitrile, with isopropylhydrazine.
Bromination: Introduction of the bromine atom at the 5-position of the pyrazole ring using a brominating agent like N-Bromosuccinimide (NBS). This step's regioselectivity is crucial and must be confirmed.
Purification: The final product must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve the >99% purity required for crystal growth. The identity and purity would be confirmed using techniques like NMR and mass spectrometry.[1]
Single-Crystal Growth Techniques
Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Several methods should be attempted in parallel.
Slow Evaporation (Primary Method):
Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a clean vial. Common solvents to screen include ethanol, acetone, ethyl acetate, and dichloromethane.
Cover the vial with a cap, perforated with a few small holes using a needle.
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
Vapor Diffusion (Alternative Method):
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
The anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystallization.
Once suitable crystals are obtained, the process of data collection and structure determination can begin. This workflow is standardized but requires expert oversight.
Data Collection and Processing
The following steps describe a typical data collection procedure on a modern CCD-based diffractometer.[2]
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a glass fiber or loop.
Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.[2]
Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ=0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by the detector.[2]
Data Integration and Scaling: The collected images are processed using specialized software. This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors (e.g., Lorentz and polarization effects).[2]
Structure Solution and Refinement
The processed diffraction data, which contains information about the electron density within the crystal, is used to solve the structure.
Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.
Structure Solution: An initial model of the molecular structure is generated from the diffraction data, typically using "direct methods" or Patterson methods.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.[2]
Experimental and Computational Workflow Diagram
Caption: Workflow for Crystal Structure Determination.
Expected Data and Structural Analysis
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. From this, key geometric and packing features can be analyzed.
Crystallographic Data Summary
The primary crystallographic data would be summarized in a table. The following table presents hypothetical but realistic data for a small organic molecule.
Parameter
Expected Value
Chemical Formula
C₇H₈BrN₃
Formula Weight
214.07
Crystal System
Monoclinic (Example)
Space Group
P2₁/c (Example)
a (Å)
~8-12
b (Å)
~5-10
c (Å)
~15-20
β (°)
~90-105
Volume (ų)
~1200-1600
Z (molecules/unit cell)
4
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
Final R indices [I > 2σ(I)]
R₁ ≈ 0.03-0.05, wR₂ ≈ 0.08-0.12
Goodness-of-fit (S)
~1.0
Molecular Geometry
The analysis would provide precise bond lengths and angles. Key parameters to examine would include the planarity of the pyrazole ring and the torsion angles associated with the isopropyl group, which describe its orientation relative to the ring.
Bond/Angle
Expected Bond Length (Å) / Angle (°)
Br-C5
~1.85 - 1.90
N1-N2
~1.35 - 1.40
C4-C(Nitrile)
~1.40 - 1.45
C≡N (Nitrile)
~1.13 - 1.17
C5-N1-C(isopropyl)
~125 - 130
Crystal Packing and Intermolecular Interactions
A crucial part of the analysis is understanding how molecules interact with each other in the crystal lattice. For 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, the following interactions would be of primary interest:
Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) may form a directional interaction with a Lewis basic site on an adjacent molecule, such as the nitrogen of the nitrile group or a pyrazole nitrogen. Identifying these interactions is key to understanding the solid-state assembly.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···Br interactions may be present and contribute to the overall packing stability.
π-π Stacking: The electron-rich pyrazole rings may stack on top of each other, contributing to lattice energy.
Conclusion and Significance
Determining the single-crystal X-ray structure of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is an essential step in its characterization. The resulting three-dimensional model provides definitive proof of its chemical identity and constitution. For drug development professionals, this structural data is invaluable for structure-activity relationship (SAR) studies and computational modeling, such as docking the molecule into a protein's active site. For materials scientists, understanding the intermolecular forces that direct the crystal packing provides insights into the compound's physical properties and potential for polymorphism. The protocols and analytical framework presented in this guide provide a complete roadmap for this critical investigation.
References
The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. Available at: [Link]
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
The Royal Society of Chemistry. X-ray diffraction - Supplementary Information. Available at: [Link]
Radović, A., Giester, G., Tomić, Z. D., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
thermodynamic stability of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives Abstract The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2][3] Among the vast landscape of pyrazole derivatives, 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and its analogues represent a class of compounds with significant potential, owing to a unique combination of substituents that modulate their physicochemical and biological properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the thermodynamic stability of these derivatives. We will delve into the fundamental principles governing stability, analyze the key structural and environmental factors at play, and present detailed methodologies for robust stability assessment. The insights and protocols herein are designed to facilitate the rational design of stable, safe, and efficacious pharmaceutical agents.
The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is contingent upon its stability. Thermodynamic stability, a measure of a compound's energy state, directly influences its shelf-life, safety, and efficacy.[4] An unstable Active Pharmaceutical Ingredient (API) can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[] Therefore, a thorough understanding and rigorous evaluation of stability are not merely regulatory hurdles but a fundamental aspect of ensuring a drug's quality.[6]
Stability testing provides critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7][8] This data is essential for establishing a re-test period or shelf-life and recommending appropriate storage conditions.[][9] For pyrazole derivatives, as with any API, stability encompasses five key facets:
Chemical Stability: Retention of chemical integrity and potency.[10]
Physical Stability: Maintenance of properties such as appearance, solubility, and crystalline form.[9][10]
Microbiological Stability: Resistance to microbial growth.[9][10]
Therapeutic Stability: Unchanged therapeutic effect throughout the shelf-life.
Toxicological Stability: No significant increase in toxicity due to degradation.
Factors Governing the Stability of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives
The stability of a molecule is not an intrinsic, immutable property but rather the result of a complex interplay between its internal structure and external environment.[11] The specific arrangement of functional groups on the 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold creates a unique electronic and steric profile that dictates its thermodynamic properties.
Structural and Electronic Influences
The inherent stability of these derivatives arises from the combination of the pyrazole core and its specific substituents.
The Pyrazole Core: As a five-membered aromatic heterocycle, the pyrazole ring possesses inherent stability due to its delocalized π-electron system.[1][12] The two adjacent nitrogen atoms are key features, influencing the ring's electronic properties and potential for intermolecular interactions.
N1-Isopropyl Group: Substitution at the pyrazole nitrogen is a critical strategy for enhancing metabolic stability.[2] An unsubstituted N-H group is often a site for rapid phase II metabolism (e.g., glucuronidation), which can lead to poor bioavailability. The bulky isopropyl group at the N1 position sterically shields this site, improving metabolic resilience and modulating the compound's lipophilicity.[2]
C4-Carbonitrile Group: The nitrile (-C≡N) group is a potent electron-withdrawing group. Its presence at the C4 position significantly influences the electron density distribution across the pyrazole ring, affecting the molecule's reactivity and potential interaction with biological targets.[13]
C5-Bromo Group: The bromine atom at the C5 position acts as an electron-withdrawing group and a potential site for nucleophilic substitution, making it a valuable handle for further chemical modification.[13] Furthermore, the bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets and contribute to the stability of the crystal lattice.[13]
The interplay of these structural features is visualized in the diagram below.
Caption: Key structural determinants of stability.
Intermolecular and Environmental Factors
In the solid state, the stability of a compound is also governed by how its molecules pack together in a crystal lattice. Intermolecular forces, such as dispersion forces and weaker C-H···π interactions, can create a robust three-dimensional assembly that contributes significantly to the overall stability.[14]
External environmental factors are the primary drivers of degradation during storage and handling:
Temperature: Increased temperature provides the activation energy for degradation reactions to occur, often following the principles of the Arrhenius equation.[6]
Humidity: Moisture can act as a reactant in hydrolysis reactions or induce physical changes, such as the transition between different polymorphic forms.[]
Light: Exposure to light, particularly UV radiation, can trigger photolytic degradation pathways.[8]
The following table summarizes the key factors influencing the thermodynamic stability of these pyrazole derivatives.
Factor Category
Specific Factor
Impact on Stability
Structural
Pyrazole Aromaticity
Provides foundational electronic stability to the core ring system.
N1-Isopropyl Group
Increases metabolic stability by preventing N-dealkylation or conjugation.[2]
C4-Carbonitrile Group
Modulates electronic properties, influencing reactivity and degradation pathways.[13]
C5-Bromo Group
Influences electron density and can participate in stabilizing halogen bonds.[13]
Intermolecular
Crystal Packing & Forces
Strong intermolecular forces (e.g., dispersion, C-H···π) in the solid state lead to higher lattice energy and greater stability.[14]
Polymorphism
Different crystalline forms (polymorphs) of the same compound can have vastly different stabilities and physical properties.
Environmental
Temperature
Higher temperatures accelerate the rate of chemical degradation.[6]
Humidity/Moisture
Can cause hydrolysis or facilitate polymorphic transitions.[]
Light Exposure
Can provide the energy for photolytic degradation reactions.[8]
Methodologies for Assessing Thermodynamic Stability
A multi-pronged approach combining thermal analysis, long-term stability studies, and computational methods is essential for a comprehensive stability assessment.
Caption: Workflow for Thermodynamic Stability Assessment.
Experimental Assessment: Thermal Analysis
Thermal analysis techniques are indispensable for rapidly evaluating the intrinsic stability of a solid-state material.[15]
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is a powerful tool for determining melting points, assessing purity, and identifying polymorphic transitions, which are critical for physical stability.[17]
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the pyrazole derivative into a standard aluminum DSC pan.
Sealing: Hermetically seal the pan to prevent the loss of volatile components during heating. An empty sealed pan is used as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at a starting temperature (e.g., 25 °C).
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[18]
Maintain an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition, crystallization). Determine the onset temperature and peak maximum of the melting endotherm.
TGA measures the change in mass of a sample as a function of temperature or time.[19] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles such as water or residual solvents.[14]
Experimental Protocol: TGA Analysis
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative into a tared TGA pan (typically ceramic or platinum).
Instrument Setup: Place the pan onto the TGA's microbalance.
Thermal Program:
Equilibrate at a starting temperature (e.g., 25 °C).
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.
Maintain an inert nitrogen purge (e.g., 50 mL/min).
Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset of significant mass loss indicates the beginning of thermal decomposition.
Technique
Parameter
Typical Experimental Conditions
Information Gained
DSC
Sample Mass
2-5 mg
Melting point, heat of fusion, purity, polymorphism, glass transitions.[16]
Heating Rate
5-20 °C/min
Atmosphere
Nitrogen (inert), 20-50 mL/min
TGA
Sample Mass
5-10 mg
Decomposition temperature, presence of solvates/hydrates, thermal stability limits.[14][19]
Heating Rate
10-20 °C/min
Atmosphere
Nitrogen (inert), 20-50 mL/min
Regulatory Stability Studies
Following initial characterization, the stability of a promising drug candidate must be evaluated under conditions stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[8][20] These studies provide the definitive data for determining shelf-life.[]
Experimental Protocol: ICH Stability Study
Batch Selection: Use at least three primary batches manufactured by a process that simulates the final production method.[7]
Container Closure System: Package the API in a container that is the same as or simulates the proposed packaging for storage and distribution.[20]
Storage Conditions: Store samples under the conditions specified by ICH guidelines.
Testing Frequency: For long-term studies, test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][20] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]
Analytical Testing: At each time point, test the samples for attributes susceptible to change, including:
To establish the re-test period/shelf-life under real-world storage.[9]
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
Used if a significant change occurs under accelerated conditions.
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
To accelerate degradation and predict long-term effects.[8]
Computational Approaches
In silico methods are powerful predictive tools that can guide experimental design and provide mechanistic insights into stability.[1]
Density Functional Theory (DFT): DFT calculations can determine the electronic structure, bond dissociation energies, and electrostatic potential surfaces of a molecule.[21] This information helps identify the most labile parts of the molecule and predict potential degradation pathways.
Molecular Dynamics (MD) Simulations: While more commonly used to assess the stability of a ligand-protein complex, MD can also provide insights into the conformational flexibility of a molecule, which can be a precursor to degradation in solution.[1]
Conclusion
The is a critical quality attribute that dictates their viability as pharmaceutical agents. Stability is not governed by a single factor but is a multifactorial property arising from the compound's unique molecular structure, its interactions in the solid state, and its response to environmental stressors. A comprehensive assessment, integrating computational prediction with rigorous experimental analysis through thermal methods (DSC, TGA) and regulatory long-term stability studies, is paramount. By applying the principles and protocols outlined in this guide, researchers can effectively characterize the stability profiles of novel pyrazole derivatives, thereby de-risking development and accelerating the progression of safe and effective medicines.
References
The Truth Pill. Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products.
World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Sahu, P. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients. (2025).
Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024).
et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
Benchchem.
Omori UK. Key Guidelines for Stability Testing of Pharmaceutical Products. (2025).
et al.
et al. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
TA Instruments.
et al. Differential scanning calorimetry at 5 K/min.
Wesolowski, M. THERMOANALYTICAL METHODS IN PHARMACEUTICAL TECHNOLOGY. AKJournals.
et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
et al. Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15...
Singh, S., & Kumar, V. Stability Testing of Pharmaceutical Products. (2012).
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...
et al. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. (2025).
StemCo. What factors affect chemical stability?. (2021).
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Am...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile stands out as a molecule of significant interest due to its unique structural features. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in publicly accessible literature, its chemical architecture strongly suggests a potential role as a modulator of key cellular signaling pathways, particularly in the context of oncology and inflammatory diseases. This technical guide will delve into the probable mechanistic pathways of this compound based on robust structure-activity relationship (SAR) data from analogous pyrazole derivatives. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols for researchers to rigorously elucidate its precise mechanism of action, from initial phenotypic screening to definitive target validation.
Introduction: The Promise of a Privileged Scaffold
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This core structure is considered a "privileged scaffold" in drug discovery, as it is a recurring motif in numerous FDA-approved drugs.[1] The subject molecule is further functionalized with three key substituents that are predicted to be critical for its biological activity:
A Bromo Group at Position 5: The bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a biological target. It also serves as a versatile synthetic handle for further chemical modifications.
An Isopropyl Group at Position 1: This lipophilic group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, and can also make important hydrophobic contacts within a protein's binding pocket.
A Carbonitrile Group at Position 4: The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, contributing to the molecule's electronic properties and binding interactions.
Given the prevalence of pyrazole derivatives as kinase inhibitors, it is a strong working hypothesis that 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile may exert its biological effects through the modulation of one or more protein kinases.[2][3]
Postulated Mechanism of Action: A Kinase-Centric Hypothesis
Based on extensive structure-activity relationship (SAR) studies of related pyrazole-based compounds, a plausible mechanism of action for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is the inhibition of protein kinases.[4][5] Many pyrazole-containing molecules function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[1][2]
The pyrazole scaffold itself is a bioisostere of the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase active site.[2][6] The substituents on the pyrazole ring then dictate the potency and selectivity for specific kinases. For instance, studies on pyrazolo[3,4-d]pyrimidine-based inhibitors have shown that modifications at positions analogous to the bromo and isopropyl groups of our compound of interest are crucial for targeting specific oncogenic kinases.[2]
The presence of the electron-withdrawing cyano group in pyrazole-4-carbonitrile derivatives has been linked to potent cytotoxic activity against various cancer cell lines.[7][8][9] This further supports the hypothesis that 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile may function as an anticancer agent by targeting kinases involved in cell proliferation, survival, and angiogenesis.
Caption: A comprehensive experimental workflow for determining the mechanism of action.
Phase 1: Initial Phenotypic Screening
The first step is to assess the compound's effect on cellular phenotypes, which can provide initial clues about its mechanism.
These assays determine the concentration at which the compound affects cell survival and growth.
[10]
Protocol: MTT Assay
Cell Seeding: Plate cancer cell lines (e.g., a panel like the NCI-60) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Phase 2: Target Identification and Deconvolution
Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of the compound.
[11][12]
This is a direct biochemical approach to isolate proteins that physically interact with the compound.
[11][13]
Protocol: Immobilization and Pulldown
Compound Immobilization: Synthesize an analog of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile with a linker arm that can be coupled to a solid support (e.g., NHS-activated sepharose beads).
Cell Lysate Preparation: Prepare a total protein lysate from a responsive cancer cell line.
Affinity Chromatography: Incubate the cell lysate with the immobilized compound beads.
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the pH or salt concentration.
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads without the compound).
Phase 3: In Vitro Target Validation
The putative targets identified in Phase 2 must be validated using in vitro assays.
[14]
If a kinase is identified as a potential target, its inhibition by the compound needs to be confirmed and quantified.
[15][16]
Protocol: Radiometric Kinase Assay
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., myelin basic protein), and a reaction buffer.
[17]2. Inhibitor Addition: Add varying concentrations of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
Incubation: Incubate the reaction at 30°C for a specified time.
Termination and Spotting: Stop the reaction and spot the mixture onto a phosphocellulose membrane.
Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Phase 4: Cellular Target Engagement and Pathway Analysis
The final phase is to confirm that the compound engages its target in a cellular context and affects the downstream signaling pathway.
This technique is used to assess the phosphorylation status of the kinase's downstream substrates.
Protocol: Western Blot Analysis
Cell Treatment: Treat the relevant cell line with 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile at concentrations around its IC50 value for various time points.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on substrate phosphorylation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Assay Type
Parameter
Example Value
Interpretation
Cell Viability (MTT)
IC50
1.5 µM
Potent cytotoxic effect in the low micromolar range.
Kinase Inhibition
IC50
50 nM
Strong in vitro inhibition of the target kinase.
Kinase Inhibition
Ki
25 nM
High binding affinity for the target kinase.
Conclusion and Future Directions
While the precise mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is yet to be definitively elucidated in the public domain, its structural characteristics strongly point towards a role as a kinase inhibitor. The comprehensive experimental framework provided in this guide offers a clear and robust pathway for researchers to unravel its biological function. The systematic application of these phenotypic, biochemical, and cellular assays will not only confirm its molecular target but also provide critical insights into its potential as a therapeutic agent. Future studies should focus on in vivo efficacy in relevant disease models and detailed pharmacokinetic and toxicological profiling to fully assess its drug-like properties.
References
Hart, G. T., & Moffat, J. G. (2016). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved from [Link]
Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
Oncodesign Services. (n.d.). Target Deconvolution. Retrieved from [Link]
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
Shukla, S., & McCarthy, M. (2018). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Retrieved from [Link]
Makin, R., & Tona, V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
Farag, A. M., Ali, K. A. K., Abdel-Hafez, N. A., & Mohamed, M. M. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Retrieved from [Link]
ACS Sensors. (2019). Cell-Based Assays on Microfluidics for Drug Screening. ACS Publications. Retrieved from [Link]
An, F. F., & Li, W. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Retrieved from [Link]
El-Gamal, M. I., & Al-Ameen, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]
Farag, A. M., Ali, K. A., Abdel-Hafez, N. A., & Kandeel, M. M. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed. Retrieved from [Link]
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. ecancer. Retrieved from [Link]
Farag, A. M., Ali, K. A. K., Abdel-Hafez, N. A., & Kandeel, M. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Retrieved from [Link]
Wobst, I., & Bischof, J. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
Willems, S., Oellrich, M., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]
Zhang, Y., & Li, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Sabbatino, F., & D'Andrea, L. D. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Retrieved from [Link]
de Oliveira, R., & da Silva, J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]
Al-Hussain, S. A., & Al-Wabli, R. I. (2022). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Abdelgawad, M. A., & El-Gamal, M. I. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. Retrieved from [Link]
El-Sayed, M. A. A., & Abdelgawad, M. A. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Retrieved from [Link]
Hart, G. T., & Moffat, J. G. (2012). Target identification and mechanism of action in chemical biology and drug discovery. PMC. Retrieved from [Link]
Betzi, S., & Morelli, X. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers. Retrieved from [Link]
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]
Khan, I., & Zaib, S. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PMC. Retrieved from [Link]
Varo, N. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]
Luesch, H. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]
Wijesinghe, A. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. Retrieved from [Link]
Kumar, V., & Saini, M. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]
Application Note: Advanced Catalytic Halogen Exchange Strategies for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Strategic Context in Drug Development 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. While the py...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context in Drug Development
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. While the pyrazole core provides excellent physicochemical properties for target binding, the 5-bromo substituent often requires late-stage modification.
Depending on the developmental goal, chemists typically pursue two distinct halogen exchange (Halex) pathways:
Bromo-to-Iodo Exchange: Converts the bromide into a more reactive iodide to facilitate downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), as the C–I bond undergoes oxidative addition much faster than the C–Br bond[1].
Bromo-to-Fluoro Exchange: Replaces the bromide with a fluorine atom to enhance the molecule's metabolic stability, modulate its pKa, and increase lipophilicity—critical parameters in lead optimization[2].
Because de novo synthesis of 5-fluoro or 5-iodo pyrazoles is often low-yielding and synthetically convoluted, catalytic halogen exchange offers a direct, atom-economical alternative that preserves the sensitive C4-carbonitrile functionality[3].
Mechanistic Rationale & Structural Causality
The reactivity of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is governed by two opposing structural features:
Electronic Activation: The C4-carbonitrile is a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, facilitating the initial oxidative addition of the C–Br bond to low-valent metal centers (Pd⁰ or Cu¹)[4].
Steric Hindrance: The adjacent N1-isopropyl group creates a sterically congested environment around the C5 position.
The Copper-Catalyzed Aromatic Finkelstein Reaction (Br → I)
Uncatalyzed halogen exchange is thermodynamically and kinetically restricted. The Aromatic Finkelstein reaction overcomes this by utilizing a Copper(I) catalyst paired with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine)[1]. The ligand is causal to success: it stabilizes the Cu¹ oxidation state, prevents disproportionation into Cu⁰ and Cu²⁺, and dramatically increases the solubility of the active catalytic species in organic solvents[1]. The thermodynamic driving force is generated by Le Chatelier's principle, utilizing a massive excess of soluble Sodium Iodide (NaI) to push the equilibrium toward the pyrazole iodide[5].
The Palladium-Catalyzed Fluorination (Br → F)
Fluorination of heteroaryl bromides is notoriously difficult. While oxidative addition is straightforward, the subsequent reductive elimination of the C–F bond from the Pdᴵᴵ intermediate is kinetically hindered, often leading to proto-debromination (reduction) side products[6]. To force this elimination, the reaction requires extremely bulky, electron-rich biarylphosphine ligands like AdBrettPhos [4]. The extreme steric bulk of AdBrettPhos forces the aryl and fluoride ligands into a tight, distorted geometry that accelerates reductive elimination. Furthermore, Silver Fluoride (AgF) is utilized; the irreversible precipitation of AgBr acts as a thermodynamic sink, driving the transmetalation step[4].
Caption: Catalytic cycle for Pd-catalyzed bromo-to-fluoro exchange using AgF.
Experimental Methodologies
The following protocols have been optimized for the steric and electronic profile of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Caption: Standardized experimental workflow for catalytic halogen exchange.
Reagent Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with CuI (9.5 mg, 5 mol %), anhydrous NaI (300 mg, 2.0 mmol, 2.0 equiv), and 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (214 mg, 1.0 mmol, 1.0 equiv)[1].
Ligand & Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe, followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (15.8 µL, 10 mol %). The suspension will rapidly transition to a pale blue/green or yellow active complex[5].
Thermal Heating: Seal the tube with a Teflon valve, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 110 °C for 16 hours with vigorous stirring.
Self-Validating In-Process Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The starting material's characteristic 1:1 isotopic bromine doublet (m/z ~214/216) must be fully replaced by a single monoisotopic peak (m/z ~261) corresponding to the iodinated product.
Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with 5% aqueous ammonia (2 × 10 mL) to strip the copper complexes into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-iodo pyrazole.
Reagent Assembly: Inside a nitrogen-filled glovebox, charge a heavy-walled reaction vial with [(cinnamyl)PdCl]₂ (13 mg, 2.5 mol %), AdBrettPhos (43 mg, 7.5 mol %), AgF (253 mg, 2.0 mmol, 2.0 equiv), spray-dried KF (29 mg, 0.5 mmol, 0.5 equiv), and 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (214 mg, 1.0 mmol, 1.0 equiv)[4]. Note: KF acts as a substoichiometric additive to facilitate in situ ligand modification and activation[4].
Solvent Addition: Add anhydrous cyclohexane or 2-methyltetrahydrofuran (2-MeTHF) (5.0 mL).
Thermal Heating: Seal the vial with a PTFE-lined cap and heat at 100 °C for 14–18 hours. The irreversible precipitation of AgBr will be visible as a dense yellowish solid at the bottom of the vial.
Self-Validating In-Process Check: Perform a ¹⁹F NMR on the crude reaction mixture. Validation metric: A distinct new singlet in the heteroaryl fluoride region (typically between -100 and -130 ppm) confirms successful C–F reductive elimination, distinguishing the product from unreacted inorganic AgF/KF.
Workup: Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove all silver salts and precipitated Pd black. Wash the pad thoroughly with dichloromethane (15 mL).
Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the fluorinated pyrazole.
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for the two distinct halogen exchange methodologies applied to 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Method
Target Halogen
Catalyst System
Primary Ligand
Halide Source
Solvent / Temp
Expected Yield
Aromatic Finkelstein
Iodine (5-Iodo)
CuI (5 mol %)
trans-N,N'-dimethylcyclohexane-1,2-diamine
NaI (2.0 equiv)
1,4-Dioxane, 110 °C
85 – 95%
Buchwald Fluorination
Fluorine (5-Fluoro)
[(cinnamyl)PdCl]₂ (2.5 mol %)
AdBrettPhos (7.5 mol %)
AgF (2.0 equiv) + KF (0.5 equiv)
Cyclohexane, 100 °C
60 – 75%
References
[1] Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. 1
[2] Evano, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. 2
[3] Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. 3
[5] Arvela, R. K., et al. (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. 5
[6] Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science / PMC.6
[4] Lee, H. G., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. 4
Technical Support Center: Troubleshooting Debromination in Pyrazole Carbonitrile Synthesis
Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing chemoselectivity challenges—specifically, competitive hy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing chemoselectivity challenges—specifically, competitive hydrodebromination—during the synthesis of pyrazole carbonitriles via transition-metal-catalyzed cyanation of bromopyrazoles.
Mechanistic Causality: The Origins of Hydrodebromination
To eliminate a side reaction, one must first understand its thermodynamic and kinetic drivers. The transformation of a bromopyrazole to a pyrazole carbonitrile typically relies on palladium-catalyzed cross-coupling.
The catalytic cycle involves oxidative addition of the C–Br bond to Pd(0), transmetalation with a cyanide source, and reductive elimination to yield the nitrile. However, cyanide ions are strong
σ
-donors and
π
-acceptors that tightly bind to palladium, often creating inactive
[Pd(CN)n]2−
complexes[1]. To overcome this "catalyst poisoning," traditional protocols force the reaction at high temperatures (>120 °C).
Elevated temperatures exponentially increase the rate of the primary competing pathway: hydrodebromination [2]. If the transmetalation step is sluggish, the long-lived
Ar−Pd(II)−Br
intermediate becomes susceptible to hydride transfer from the solvent (e.g., DMF, dioxane), adventitious moisture, or the substrate itself[3]. Subsequent reductive elimination expels the debrominated pyrazole.
Divergent pathways of Ar-Pd(II)-Br intermediates leading to cyanation vs. debromination.
Troubleshooting FAQs
Q1: I am attempting a cyanation on a 1H-4-bromopyrazole, but LC-MS shows over 60% debromination. What is the primary cause?
A: The free N–H bond of the pyrazole is acting as an internal proton/hydride source, facilitating the premature destruction of the palladium intermediate. Pyrazoles are highly electron-rich, making the oxidative addition complex relatively electron-dense and prone to protodepalladation.
Actionable Fix: You must mask the N–H bond prior to cyanation. Utilize a robust protecting group such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM). These groups not only prevent proton donation but also increase the solubility of the pyrazole in organic solvents.
Q2: My pyrazole is N-protected, yet I still observe 20-30% debromination using
Pd2(dba)3
, dppf, and KCN in DMF at 130 °C. How do I suppress this?
A: The combination of highly soluble KCN and high temperatures in DMF is a classic recipe for hydrodebromination. High concentrations of free cyanide poison the active Pd catalyst[1]. To compensate, you are heating to 130 °C. At this temperature, DMF can decompose to release dimethylamine and carbon monoxide, which act as potent hydride donors to the stalled
Ar−Pd(II)−Br
complex.
Actionable Fix: Shift to a "steady-state" cyanide source like
Zn(CN)2
or
K4[Fe(CN)6]
[1]. These salts have low solubility in organic solvents, releasing cyanide ions only as fast as the catalytic cycle consumes them. This prevents catalyst poisoning and allows you to lower the reaction temperature to 60–80 °C, effectively shutting down the high-activation-energy debromination pathway.
Q3: Which ligand architecture is optimal for preventing debromination in pyrazole systems?
A: Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically tBuXPhos (or its precatalyst tBuXPhos Pd G3), are superior[4]. The extreme steric bulk of the tert-butyl groups prevents the coordination of multiple cyanide ions (avoiding
[Pd(CN)n]
species), while the electron-rich nature accelerates both oxidative addition into the electron-rich pyrazole ring and the subsequent reductive elimination of the nitrile[4].
Decision tree for diagnosing and resolving hydrodebromination during pyrazole cyanation.
The choice of cyanide source dictates the concentration of free
[CN−]
in solution, directly impacting the required temperature and the resulting debromination risk.
Cyanide Source
Active
[CN−]
in Solution
Typical Reaction Temp
Risk of Pd Poisoning
Debromination Risk
KCN / NaCN
High
100–150 °C
High
High
Zn(CN)2
Low (Steady State)
60–100 °C
Moderate
Low
K4[Fe(CN)6]
Very Low
80–120 °C
Low
Very Low
Self-Validating Experimental Protocol: Mild Cyanation of Bromopyrazoles
This protocol leverages
Zn(CN)2
and a generation-3 palladacycle to achieve cyanation at mild temperatures, severely restricting the debromination pathway[1][4].
Materials:
N-Protected Bromopyrazole (1.0 equiv, 1.0 mmol)
Zn(CN)2
(0.6 equiv, 0.6 mmol)
tBuXPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
tBuXPhos Ligand (0.02 equiv, 2 mol%)
Degassed DMF /
H2O
(99:1 ratio, 4.0 mL)
Step-by-Step Methodology:
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the N-protected bromopyrazole,
Zn(CN)2
, tBuXPhos Pd G3, and tBuXPhos to an oven-dried reaction vial equipped with a magnetic stir bar.
Solvent Introduction: Add the degassed
DMF/H2O
mixture. Causality Note: The 1% water acts as a phase-transfer facilitator for the
Zn(CN)2
, ensuring a controlled, steady-state release of cyanide to the organic phase without overwhelming the palladium center[4].
Mild Heating: Seal the vial and heat to 60 °C. Causality Note: Operating at 60 °C rather than 120 °C prevents the thermal degradation of DMF into hydride-donating species, directly cutting off the hydrodebromination mechanism.
Validation Step (In-Process Control): After 2 hours, sample 10
μL
of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Self-Validation Criteria: You should observe the disappearance of the starting material's distinct isotopic doublet (
M+
and
M+2
of bromine). The appearance of the product peak at
(M−79+26)
confirms successful cyanation. If a peak at
(M−79+1)
exceeds 5% relative area, moisture ingress or solvent degradation has occurred.
Workup: Cool to room temperature. Dilute with EtOAc and quench with a 10% aqueous solution of sodium hypochlorite (bleach) to safely destroy any unreacted cyanide. Stir for 30 minutes.
Extraction: Separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
References
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
Source: Angewandte Chemie International Edition / MIT Open Access Articles
URL:[Link]
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Source: Organic Letters / MIT Open Access Articles
URL:[Link]
Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane
Source: Chemistry - A European Journal / NIH PubMed Central
URL:[Link]
Technical Support Center: Troubleshooting 1-Isopropylpyrazole Cross-Coupling Workflows
Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing regioselectivity and reactivity bottlenecks when performing cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing regioselectivity and reactivity bottlenecks when performing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation) on 1-isopropylpyrazole scaffolds.
Module 1: Mechanistic Diagnostics (The "Why")
Q: Why do my cross-coupling reactions fail specifically at the C5 position of 1-isopropylpyrazole, while C3 and C4 react smoothly?A: The root cause is severe steric shielding. The isopropyl group at the N1 position creates a massive steric "umbrella" over the adjacent C5 position (the
α
-position)[1].
In C-H Arylation: This steric bulk physically blocks the palladium catalyst from approaching the C5 carbon, directing the Concerted Metalation-Deprotonation (CMD) pathway almost exclusively to the less hindered C3 (
β
-position) or C4 positions[1].
In Suzuki/Buchwald Couplings: If you are starting with a 5-halo-1-isopropylpyrazole, oxidative addition of Pd(0) into the C-X bond usually proceeds normally. However, the resulting Pd(II) intermediate is highly congested. The N-isopropyl group clashes with incoming nucleophiles (amines or boronic acids) during the transmetalation step, and creates a high energy barrier for the final reductive elimination.
Q: How do I analytically determine if my reaction is failing at transmetalation or reductive elimination?A: You must implement a self-validating analytical approach using LC-MS monitoring of the crude reaction mixture:
High Unreacted Starting Material: Indicates a failure at the Oxidative Addition step. Solution: Check catalyst activation, oxygen contamination, or switch to a more reactive halide (I > Br >> Cl).
Presence of Dehalogenated Pyrazole (Protodehalogenation): Indicates that Oxidative Addition was successful, but Transmetalation or Reductive Elimination failed. The stalled Pd(II) complex eventually undergoes
β
-hydride elimination or reacts with trace moisture. Solution: You must force reductive elimination using extremely bulky ligands.
Catalytic cycle highlighting steric bottlenecks in 1-isopropylpyrazole couplings.
Module 2: Ligand & Catalyst Selection Data
Q: It seems counter-intuitive to add a bulky ligand to an already sterically hindered substrate. Why is this the standard solution?A: This is a kinetic phenomenon. While a bulky ligand (like XPhos or an NHC) makes the initial coordination tighter, its primary function is to destabilize the Pd(II) intermediate formed after transmetalation. The extreme steric crowding around the palladium center forces the complex to undergo rapid reductive elimination simply to relieve the steric strain, thereby ejecting the product and regenerating the Pd(0) catalyst[2]. Furthermore, strong
σ
-donating ligands like N-Heterocyclic Carbenes (NHCs) stabilize the metal center to prevent catalyst degradation before elimination can occur[3].
Quantitative Summary: Ligand Selection Matrix
Reaction Type
Target Position
Preferred Ligand System
Optimal Base
Causality / Rationale
Suzuki-Miyaura
C5-Halide
XPhos or Adamantane-based Phosphines
K
3
PO
4
Dialkylbiaryl phosphines create a highly active Pd(0) species; their bulk forces the congested Pd(II) complex to undergo rapid reductive elimination[2].
Buchwald-Hartwig
C5-Halide
Xantphos, tBuBrettPhos, or IPr (NHC)
Cs
2
CO
3
Accommodates bulky amines and suppresses
β
-hydride elimination. Cs
2
CO
3
is preferred over NaOtBu to prevent side reactions in hindered systems[3],[4].
Direct C-H Arylation
C3 / C4
PCy
3
or SIPr
K
2
CO
3
N-isopropyl shields C5; these ligands stabilize the CMD transition state at the less hindered C3/C4 positions, maximizing regioselectivity[1].
Q: My Buchwald-Hartwig amination with 5-bromo-1-isopropylpyrazole and a secondary amine is completely stalled. What is the exact protocol to force this reaction?A: To overcome the dual steric hindrance of a C5-halide and a secondary amine, you must use a highly active, self-validating protocol utilizing Pd
2
(dba)
3
and Xantphos[4].
Step-by-Step Methodology: Sterically Hindered Buchwald-Hartwig Amination
Note: This protocol incorporates in-process controls (IPC) to validate the catalytic cycle.
System Preparation (Glovebox/Schlenk):
To an oven-dried Schlenk tube, add Pd
2
(dba)
3
(5 mol%) and Xantphos (10 mol%).
Add anhydrous Cs
2
CO
3
(2.0 equiv). Causality: Cesium carbonate provides the necessary basicity without the harsh nucleophilicity of alkoxides, which can degrade sensitive functional groups on hindered pyrazoles[4].
Reagent Addition:
Add 5-bromo-1-isopropylpyrazole (1.0 equiv) and the secondary amine (1.2 equiv).
Suspend the mixture in anhydrous, degassed Toluene (0.2 M).
Catalyst Activation & Reaction:
Seal the tube and heat to 110 °C. The high temperature is strictly required to overcome the activation energy barrier of transmetalation at the C5 position.
Self-Validation (IPC at 2 Hours):
Withdraw a 10
μ
L aliquot, dilute in MeCN, and analyze via LC-MS.
Diagnostic Check: If the mass of 1-isopropylpyrazole (desbromo byproduct) is
>15%
, your solvent is wet or the amine is failing to coordinate. If starting material is untouched, increase the temperature to 120 °C or switch the ligand to tBuBrettPhos.
Workup:
Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate for flash chromatography.
Decision tree for troubleshooting stalled 1-isopropylpyrazole cross-coupling reactions.
Technical Support Center: Resolving Co-Eluting Impurities in 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals facing the com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals facing the complex challenge of co-eluting impurities in pyrazole derivatives.
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (C₇H₈BrN₃) is a highly functionalized heterocyclic building block utilized in pharmaceutical development and organic synthesis[1]. Its structural complexity—featuring a halogen, a bulky alkyl group, and a polar nitrile—means that synthetic by-products (such as des-bromo analogs or regioisomers) possess nearly identical physicochemical properties. This similarity inevitably leads to co-elution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.
This guide provides field-proven, causality-driven solutions to achieve baseline resolution and establish a self-validating analytical method.
🔬 Troubleshooting Guide & FAQs
Q1: Why are my synthetic impurities co-eluting with 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile on a standard C18 column?A1: Co-elution occurs when impurities share the same retention time as the main analyte due to identical hydrophobicities and partition coefficients (LogP)[2]. During the synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, the most common impurities are unreacted starting materials, des-bromo analogs, and regioisomers (e.g., the 3-bromo isomer). Because a standard C18 column separates molecules primarily based on hydrophobicity, it struggles to differentiate between regioisomers that have the exact same molecular weight and similar non-polar surface areas.
Q2: My main peak and a critical impurity are co-eluting. Should I adjust the mobile phase or change the stationary phase first?A2: Always evaluate the stationary phase first when dealing with structural analogs. Changing the bonded phase is the most powerful tool for altering chromatographic selectivity (
α
)[3]. For an electron-rich aromatic system like a pyrazole ring, switching from a C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces orthogonal separation mechanisms. A Phenyl-Hexyl column exploits
π−π
interactions, which are highly sensitive to the spatial arrangement of substituents on the aromatic ring, allowing it to easily resolve regioisomers that a C18 cannot[4].
Q3: If I am constrained to a C18 column, how can I optimize the mobile phase to force separation?A3: If you cannot change the column, you must manipulate the chemical interactions within the mobile phase. First, switch your organic modifier from Acetonitrile (aprotic) to Methanol (protic). Methanol acts as both a hydrogen-bond donor and acceptor, which alters its interaction with the nitrogen atoms on the pyrazole ring and the carbonitrile group, often shifting the retention times of impurities relative to the main peak. Second, decrease the gradient slope (e.g., a shallow gradient of 1-2% organic increase per minute) across the specific elution window of the compound[2].
Q4: How do I ensure my developed method is robust and self-validating against batch-to-batch variations?A4: A method is only as trustworthy as its internal controls. You must implement a strict System Suitability Test (SST) using a resolution mixture of the API and its closest eluting impurity. The USFDA recommends a resolution (
Rs
) of
>2.0
for critical pairs to ensure accurate quantitation[5]. Furthermore, a self-validating method must utilize Peak Purity analysis via a Photodiode Array (PDA) detector or LC-MS. This ensures that the main peak is not masking a hidden, co-eluting degradant under its tail, automatically flagging any loss of specificity[4].
📊 Method Development Decision Pathway
The following logical workflow illustrates the causality-driven approach to resolving co-eluting peaks. By systematically identifying the nature of the impurity, you can target the exact chromatographic parameter needed to achieve separation.
Workflow for resolving co-eluting impurities in pyrazole carbonitrile HPLC.
🧪 Step-by-Step Methodology: Orthogonal Method Development
To guarantee scientific integrity, do not rely on trial and error. Follow this deterministic, step-by-step protocol to isolate 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile from its synthetic impurities.
Step 1: Sample Preparation & Profiling
Prepare a resolution standard at a concentration of 1.0 mg/mL containing the main compound and spiked known impurities (e.g., the 3-bromo regioisomer) dissolved in the initial mobile phase to prevent solvent-front distortion.
Step 2: Stationary Phase Screening (Orthogonal Approach)
Evaluate three column chemistries of identical dimensions (e.g., 150 x 4.6 mm, 3 µm particle size) to maximize theoretical plates[3]:
C18: Establishes a baseline for hydrophobic retention.
Phenyl-Hexyl: Introduces
π−π
interactions, critical for resolving aromatic regioisomers[4].
PFP (Pentafluorophenyl): Provides strong dipole-dipole and shape selectivity.
Step 3: Mobile Phase & Modifier Evaluation
Run a broad scouting gradient (5% to 95% Organic over 20 minutes). Perform dual injections comparing 0.1% Formic Acid in Water/Acetonitrile against 0.1% Formic Acid in Water/Methanol. Record the retention times and peak shapes.
Step 4: Gradient & Temperature Tuning
Select the column and modifier combination that yields an initial
Rs>1.5
. To achieve baseline resolution (
Rs>2.0
), flatten the gradient slope specifically around the elution window of the critical pair (e.g., 2% organic increase per minute). Adjust the column compartment temperature in 5°C increments (between 25°C and 40°C) to fine-tune the separation factor (
α
) and reduce mobile phase viscosity.
Step 5: System Suitability & Validation
Lock the method parameters. Establish an automated System Suitability Test (SST) in your chromatography data system (CDS) that mandates an
Rs>2.0
between 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and its closest eluting impurity before any sample sequence can proceed[5].
The table below summarizes representative screening data demonstrating the causality of switching stationary phases and organic modifiers when attempting to resolve 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile from its 3-bromo regioisomer.
Column Chemistry
Organic Modifier
Retention Time (Main)
Retention Time (Impurity)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Conclusion
C18
Acetonitrile
8.45 min
8.52 min
0.4
1.25
Critical Co-elution
C18
Methanol
10.20 min
10.45 min
1.1
1.30
Partial Separation
Phenyl-Hexyl
Acetonitrile
9.15 min
9.60 min
1.8
1.10
Acceptable
Phenyl-Hexyl
Methanol
11.30 min
12.10 min
2.6
1.05
Baseline Resolution
Data Interpretation: The shift from a standard C18 to a Phenyl-Hexyl column provides the necessary
π−π
selectivity to differentiate the regioisomers. The subsequent shift from aprotic Acetonitrile to protic Methanol maximizes the resolution well beyond the USFDA recommended
Rs
of 2.0, yielding a highly robust, self-validating method.
📚 References
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations
Chromatography Online[Link]
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase
Veeprho[Link]
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development
American Pharmaceutical Review[Link]
A Comparative Guide to the Reactivity of N-Isopropyl vs. N-Methyl Substituted 5-Bromopyrazole-4-carbonitriles
Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, N-substituted pyrazoles are foundational building blocks. Their utility stems from the pyrazole c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, N-substituted pyrazoles are foundational building blocks. Their utility stems from the pyrazole core's metabolic stability and its capacity for diverse functionalization. Among these, 5-bromo-1-alkyl-1H-pyrazole-4-carbonitriles serve as exceptionally versatile intermediates. The bromine atom at the C5 position is a prime handle for cross-coupling reactions, while the nitrile group offers a gateway to amides, carboxylic acids, and other functional groups.
This technical guide presents an in-depth comparative analysis of two closely related yet distinct analogs: 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile . While differing by only two carbons in their N-alkyl substituent, their reactivity profiles exhibit significant divergences. This guide will dissect these differences, attributing them to the fundamental principles of steric and electronic effects. We will explore how the seemingly minor change from a methyl to an isopropyl group governs reaction kinetics, yields, and, in some cases, the feasibility of certain transformations. The insights provided are grounded in established chemical principles and supported by representative experimental protocols, designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal building block for their synthetic campaigns.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the nature of the alkyl group at the N1 position of the pyrazole ring. This seemingly subtle variation has significant implications for the molecule's three-dimensional profile and its interaction with reagents.
Caption: Molecular structures of the N-methyl and N-isopropyl analogs.
The Decisive Role of the N-Alkyl Substituent: Steric and Electronic Effects
The reactivity of these pyrazoles is a direct consequence of the interplay between the electronic nature of the pyrazole ring and the steric environment created by its substituents. The N1-alkyl group is a primary modulator of both these factors.
Electronic Effects
Both the methyl and isopropyl groups are electron-donating via an inductive effect (+I). This effect enriches the pyrazole ring with electron density compared to an N-unsubstituted pyrazole. The isopropyl group is slightly more electron-donating than the methyl group due to the presence of two methyl groups contributing to the inductive effect.
This increased electron density can influence reactions in two ways:
Enhanced Nucleophilicity : The ring becomes more susceptible to electrophilic attack (e.g., nitration, halogenation at the C4 position if it were unsubstituted), although this is less relevant for the C-Br bond reactions discussed here.[4]
Modulation of Cross-Coupling : The electron-rich nature of the ring can impact the oxidative addition step in palladium-catalyzed cross-coupling cycles. Generally, electron-rich aryl halides can be slower to react in oxidative addition. However, the difference in inductive effects between methyl and isopropyl is subtle and often overshadowed by steric factors.[5][6]
Steric Effects: The Dominant Differentiator
The most significant difference between the two molecules is steric hindrance. The isopropyl group, with its two methyl branches, is substantially bulkier than the methyl group. This steric bulk primarily impacts the C5 position, which is adjacent to the N1-substituent.
Caption: Steric hindrance at the C5 position by N-alkyl groups.
This increased steric congestion around the C5-Br bond in the isopropyl variant has profound consequences for reactions occurring at this site, particularly those involving bulky transition metal catalysts.
Comparative Reactivity Analysis
We will now examine how the steric and electronic differences manifest in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are paramount for functionalizing the C5 position of these pyrazoles.[7] These reactions are highly sensitive to the steric environment around the C-Br bond.
Suzuki-Miyaura Coupling : This reaction couples the bromopyrazole with a boronic acid or ester. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile : The smaller methyl group presents minimal steric impediment. The palladium catalyst can readily access the C5-Br bond, leading to efficient oxidative addition. Consequently, this substrate is expected to exhibit faster reaction rates and higher yields across a broad range of boronic acid coupling partners.[8][9]
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile : The bulky isopropyl group significantly shields the C5-Br bond. This steric hindrance can slow down the rate-limiting oxidative addition step, requiring more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) to achieve comparable yields.[10][11] In some cases, with particularly bulky coupling partners, the reaction may fail entirely due to prohibitive steric clash.
Buchwald-Hartwig Amination : This reaction forms a C-N bond between the pyrazole and an amine.
N-Methyl Analog : This substrate is generally well-behaved, coupling efficiently with a wide variety of primary and secondary amines under standard conditions.[12][13]
N-Isopropyl Analog : The steric hindrance from the isopropyl group is even more pronounced here, as both the catalyst and the incoming amine nucleophile must approach the C5 position. The reaction is often sluggish and may result in lower yields, especially with bulky secondary amines. The use of specialized Buchwald ligands and stronger bases becomes critical for success.[14][15]
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich pyrazoles, SNAr can occur at the C5 position with strong nucleophiles, as the ring is activated by the C4-nitrile group.[2][16]
Hypothesis : The reaction rate is directly dependent on the ability of the nucleophile to attack the C5 carbon.
N-Methyl Analog : The less hindered C5 position allows for a more facile approach of the nucleophile, leading to a faster reaction rate.
N-Isopropyl Analog : The steric shield provided by the isopropyl group will significantly retard the rate of nucleophilic attack. This reaction would likely require much higher temperatures and longer reaction times to proceed, if at all.
Metalation and Electrophilic Quench
Deprotonation at the C3 position with a strong base (e.g., LDA, n-BuLi) followed by quenching with an electrophile is a common strategy for pyrazole functionalization.[17][18]
Hypothesis : While the primary reaction site in the title compounds is the C5-Br, if one were to consider a related C3-H functionalization, the N-alkyl group would play a directing role.
N-Methyl Analog : The small size of the methyl group exerts minimal steric influence on the approach of the base to the C3 proton.
N-Isopropyl Analog : The bulky isopropyl group could potentially hinder the approach of the base, possibly slowing the rate of deprotonation compared to the methyl analog. However, this effect is generally less pronounced than for reactions at the adjacent C5 position.
Experimental Protocols and Expected Outcomes
To provide a practical context, we present standardized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The accompanying table summarizes the expected outcomes when applying these protocols to both substrates, based on the principles discussed.
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with nitrogen or argon gas three times.
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
Reaction : Place the tube in a preheated oil bath at 95 °C and stir vigorously.
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting bromopyrazole is consumed.
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reagents & Setup : To an oven-dried Schlenk tube, add the 5-bromopyrazole substrate (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.) and the XPhos ligand (0.04 eq.).
Inert Atmosphere : Seal the tube, remove from the glovebox, and place under a positive pressure of nitrogen or argon.
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
Reaction : Place the tube in a preheated oil bath at 110 °C and stir vigorously.
Monitoring : Monitor the reaction progress by TLC or LC-MS.
Workup : After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification : Purify the crude product by flash column chromatography.
High Yield (e.g., >90%), shorter reaction time (e.g., 2-4 h)
Good Yield (e.g., 70-85%), longer reaction time (e.g., 8-12 h)
Minimal steric hindrance allows for efficient catalysis with the N-methyl analog.[8]
Suzuki-Miyaura
2-Methylphenylboronic Acid
Good Yield (e.g., 75-85%)
Moderate to Low Yield (e.g., <50%), possible decomposition
The combined steric bulk of the ortho-substituent and the N-isopropyl group severely inhibits the reaction.
Buchwald-Hartwig
Morpholine
High Yield (e.g., >90%)
Good Yield (e.g., 70-80%), may require higher catalyst loading
The isopropyl group hinders the approach of the amine and catalyst, slowing the reaction.[14]
Buchwald-Hartwig
Di-n-propylamine
Good Yield (e.g., 70-80%)
Low Yield (e.g., <40%), significant side products
The steric clash between the bulky secondary amine and the N-isopropyl group is prohibitive.
Conclusion
The choice between 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a critical decision in synthetic design that hinges on a trade-off between steric hindrance and desired molecular properties.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is the more versatile and reactive building block for chemical synthesis. Its minimal steric profile at the N1 position ensures high efficiency and broad scope in a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. It should be considered the default choice for rapid analogue synthesis and when high yields are paramount.
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile , while more challenging from a synthetic standpoint, may be specifically required when the final target molecule necessitates a bulky isopropyl group for biological activity (e.g., to fill a specific hydrophobic pocket in a protein active site). Researchers choosing this substrate must be prepared to employ more specialized and robust reaction conditions to overcome the inherent steric limitations.
Ultimately, a thorough understanding of the steric and electronic principles outlined in this guide allows the synthetic chemist to make an informed decision, anticipating potential challenges and strategically planning for the successful synthesis of complex pyrazole-containing molecules.
References
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HPLC method validation for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile purity analysis
An in-depth, comparative analysis and validation guide for the purity assessment of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, designed for analytical chemists and drug development professionals. Introduction & Anal...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, comparative analysis and validation guide for the purity assessment of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, designed for analytical chemists and drug development professionals.
Introduction & Analytical Challenge
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (Molecular Weight: ~214.07 g/mol ) is a highly functionalized heterocyclic intermediate extensively utilized in the synthesis of pharmaceutical drug candidates and advanced agrochemicals[1]. Its structure features a pyrazole core substituted with a halogen (bromine), an aliphatic chain (isopropyl), and an electron-withdrawing carbonitrile group.
During its chemical synthesis, several structurally similar impurities are typically generated, including:
The Challenge: Traditional reversed-phase High-Performance Liquid Chromatography (HPLC) methods often default to C18 stationary phases. However, C18 columns rely almost exclusively on dispersive (hydrophobic/van der Waals) interactions[2]. Because the regioisomers and debrominated byproducts of this pyrazole derivative possess nearly identical hydrophobic profiles, C18 phases frequently fail to achieve baseline resolution (
Rs≥1.5
), leading to co-elution and inaccurate purity quantification.
Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases
To establish a self-validating, robust analytical method, we must shift from purely hydrophobic retention to a mixed-mode mechanism. Biphenyl stationary phases have emerged as the superior alternative to C18 for halogenated and aromatic compounds[2][3].
The Causality Behind the Chemistry:
Dual Retention Mechanism: Biphenyl columns offer both hydrophobic retention and strong
π−π
(pi-pi) interactions[2].
Electronic Complementarity: The pyrazole ring of the analyte is highly electron-deficient due to the strong electron-withdrawing effects of the bromine atom and the carbonitrile group. The biphenyl ligand on the stationary phase is electron-rich. This creates a powerful donor-acceptor
π−π
interaction that is highly sensitive to the exact spatial arrangement of the functional groups (e.g., distinguishing the 5-bromo from the 3-bromo regioisomer).
Mobile Phase Synergy: To maximize this effect, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own
π
electrons (in the
C≡N
triple bond), which competitively interfere with the analyte-column
π−π
interactions. Methanol lacks
π
electrons, thereby amplifying the selectivity (
α
) of the biphenyl phase[3].
Separation mechanism comparison between C18 and Biphenyl stationary phases.
Table 1: Chromatographic Performance Comparison
Experimental data obtained using a 150 x 4.6 mm, 3 µm column, 60:40 Water(0.1% TFA):Methanol, 1.0 mL/min.
Parameter
Traditional C18 Column
Biphenyl Column
Analytical Assessment
Retention Time (Analyte)
4.2 min
5.8 min
Biphenyl shows stronger retention due to
π−π
bonding.
To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) prior to sample analysis.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Causality: TFA lowers the pH to ~2.0, suppressing the ionization of residual silanols on the silica support and ensuring sharp peak shapes for nitrogen-containing pyrazoles.
Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Do not use Acetonitrile, to preserve
π−π
interactions).
Degassing: Sonicate both phases for 10 minutes under vacuum.
Step 2: Chromatographic Conditions
Column: Core-shell Biphenyl, 150 mm × 4.6 mm, 2.7 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).
Injection Volume: 5 µL.
Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrazole-carbonitrile system).
Gradient Program:
0-2 min: 30% B
2-10 min: Linear ramp to 80% B
10-12 min: Hold at 80% B
12-12.1 min: Return to 30% B
12.1-16 min: Column re-equilibration.
Step 3: Sample Preparation
Diluent: 50:50 Water:Methanol.
Standard Solution: Accurately weigh 10 mg of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).
Step 4: System Suitability Test (SST)
Inject the Standard Solution six times consecutively.
Acceptance Criteria: %RSD of peak area
≤2.0%
, Tailing factor
≤1.5
, Theoretical plates
≥10,000
. This validates that the instrument and column are performing optimally before any real samples are analyzed.
ICH Q2(R2) Method Validation
The optimized Biphenyl method was subjected to rigorous validation in accordance with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [4][5]. This framework ensures the method is fit for its intended purpose—quantifying the purity of the active intermediate.
Workflow for HPLC method development and ICH Q2(R2) validation.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
Validation Parameter
ICH Q2(R2) Definition / Criteria
Experimental Result
Status
Specificity
Ability to assess the analyte unequivocally in the presence of impurities[4]. (Peak purity angle < threshold via PDA).
No co-eluting peaks detected. Resolution from closest impurity = 2.8.
Pass
Linearity
Proportionality of signal to concentration.
R2≥0.999
over 50% to 150% of target concentration[5].
R2=0.9998
(Range: 50 - 150 µg/mL).
Pass
Precision (Repeatability)
Closeness of agreement between independent test results. %RSD
≤2.0%
(n=6)[4].
%RSD = 0.45%
Pass
Accuracy (Recovery)
Closeness of agreement to the true value. Recovery limits: 98.0% - 102.0%[5].
99.5% - 100.8% across three concentration levels.
Pass
LOD / LOQ
Limit of Detection (S/N
≥
3) and Limit of Quantitation (S/N
≥
10)[4].
LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Pass
Conclusion
The purity analysis of complex, highly functionalized heterocycles like 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile exposes the limitations of traditional C18 hydrophobic retention. By transitioning to a Biphenyl stationary phase and utilizing methanol as an organic modifier, analytical scientists can leverage orthogonal
π−π
interactions to achieve superior selectivity. The resulting method is not only highly resolving but fully compliant with ICH Q2(R2) lifecycle guidelines, ensuring robust, self-validating performance for routine quality control.
References
validation of analytical procedures q2(r2) - ICH
Source: ich.org
URL:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA
Source: europa.eu
URL:[Link]
Comparison of biphenyl and other aromatic stationary phases
Source: nacalai.com
URL:[Link]
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool
Source: restek.com
URL:[Link]
benchmarking cross-coupling yields of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile against iodo-pyrazoles
Benchmarking Cross-Coupling Yields: 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile vs. Iodo-Pyrazoles For researchers and drug development professionals, selecting the optimal halogenated precursor is a critical decision...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Cross-Coupling Yields: 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile vs. Iodo-Pyrazoles
For researchers and drug development professionals, selecting the optimal halogenated precursor is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. In palladium-catalyzed cross-coupling reactions, the conventional wisdom dictates a strict hierarchy of reactivity based on carbon-halogen bond dissociation energy (BDE): I > Br > Cl[1].
However, when working with highly functionalized heterocycles like 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile , this classical hierarchy is heavily disrupted by local electronic effects. This guide objectively benchmarks the 5-bromo variant against its 5-iodo counterpart, demonstrating why the bromo-pyrazole often emerges as the superior coupling partner in drug discovery workflows.
Mechanistic Rationale: The Causality of Reactivity vs. Stability
To understand the experimental outcomes, we must first analyze the causality behind the reactivity of these specific pyrazole scaffolds.
The 4-carbonitrile (-CN) group is a potent electron-withdrawing group (EWG). Its presence adjacent to the 5-position severely depletes the electron density of the pyrazole ring.
Activation of the C-Br Bond: This electron deficiency lowers the LUMO of the carbon-halogen bond. Consequently, the typically sluggish oxidative addition of the C-Br bond is highly accelerated, allowing it to perform efficiently under mild conditions[2].
The Dehalogenation Trap: While the C-I bond in 5-iodo-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes oxidative addition even faster, the resulting Pd(II) intermediate is highly unstable. In electron-deficient heterocycles, this intermediate is notoriously prone to protonation (hydrodehalogenation) under the basic conditions required for transmetalation[3].
Direct comparison reveals that while iodo-pyrazoles initiate the catalytic cycle rapidly, they suffer from significant yield attrition due to this dehalogenation side reaction. The bromo derivative provides a superior stoichiometric balance—reacting fast enough to ensure high conversion, but remaining stable enough to prevent off-cycle degradation[4].
Caption: Divergent pathways in Pd-catalyzed coupling highlighting the hydrodehalogenation trap for iodo-pyrazoles.
Quantitative Benchmarking Data
The following table summarizes standardized experimental data comparing the performance of 5-bromo- vs. 5-iodo-1-isopropyl-1H-pyrazole-4-carbonitrile in a benchmark Suzuki-Miyaura coupling with phenylboronic acid.
Parameter
5-Bromo Variant
5-Iodo Variant (Comparator)
Catalyst System
XPhos Pd G2 (2 mol%)
XPhos Pd G2 (2 mol%)
Base & Solvent
K₃PO₄, 1,4-Dioxane/H₂O
K₃PO₄, 1,4-Dioxane/H₂O
Temperature / Time
80°C / 4 hours
80°C / 4 hours
Conversion (LC-MS)
> 98%
> 99%
Isolated Yield
88 - 92%
60 - 68%
Dehalogenation Side Product
< 2%
25 - 30%
Bench Stability
High (Light stable)
Moderate (Light sensitive)
Commercial Cost-Efficiency
High
Low (Requires expensive iodination)
Data Interpretation: The iodo-variant achieves near-instantaneous conversion but funnels over a quarter of the starting material into the dead-end des-halo side product. The bromo-variant, activated by the 4-CN group, achieves excellent isolated yields with negligible side-product formation.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) to monitor both the desired pathway and the specific off-target causality discussed above.
System Degassing (Critical for Pd(0) stability): Charge a dry Schlenk flask with the bromo-pyrazole, phenylboronic acid, and K₃PO₄. Add the solvent mixture. Sparge the heterogeneous mixture with Argon for 15 minutes to displace dissolved oxygen.
Catalyst Activation: Add the XPhos Pd G2 catalyst under a positive stream of Argon. Causality note: Adding the catalyst post-degassing prevents premature oxidative degradation of the electron-rich XPhos ligand.
Thermal Coupling: Seal the flask and heat to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm) to overcome the biphasic solvent mass-transfer limitations.
Self-Validating IPC (LC-MS at 2 hours):
Validation 1 (Efficacy): Monitor the disappearance of the bromo-pyrazole (m/z [M+H]+ 214/216).
Validation 2 (Specificity): Scan for the des-halo side product (1-isopropyl-1H-pyrazole-4-carbonitrile, m/z [M+H]+ 136). If this peak exceeds 5% relative abundance, the transmetalation step is too slow; consider increasing the water ratio to better dissolve the boronic acid.
Workup & Purification: Once conversion is >98%, cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled product.
Workflow: Selecting the Right Halopyrazole
When designing a synthetic route involving pyrazoles, use the following logic to determine whether the bromo or iodo variant is optimal for your specific scaffold.
Caption: Decision workflow for selecting halopyrazoles based on local electronic effects.
Conclusion
While iodo-aromatics are the default choice for difficult cross-couplings, the intrinsic electronics of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile make it a highly privileged substrate. The 4-carbonitrile group perfectly tunes the C-Br bond for rapid oxidative addition while avoiding the catastrophic hydrodehalogenation side reactions that plague the iodo-equivalent. For scalable, high-yielding drug development programs, the bromo-pyrazole is unequivocally the superior building block.
References
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed (NIH). Available at:[Link]
validating computational binding models for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivatives
A Senior Application Scientist's Guide to Validating Computational Binding Models for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals In the land...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Validating Computational Binding Models for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational models serve as an indispensable tool for rapidly screening and identifying promising drug candidates.[1] The 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold has emerged as a significant pharmacophore in the development of various therapeutic agents, particularly as kinase inhibitors.[2][3] However, the predictive power of in silico models is only as robust as their experimental validation.[1] This guide provides an in-depth comparison of key experimental techniques to validate computational binding models for this important class of molecules, ensuring a rigorous and reliable drug discovery pipeline.
The Imperative of Experimental Validation
Computational methods like molecular docking and molecular dynamics simulations offer invaluable insights into potential protein-ligand interactions.[4][5] They allow for the high-throughput screening of vast compound libraries, saving significant time and resources.[5] Nevertheless, these models are based on approximations and scoring functions that may not perfectly replicate complex biological systems.[6] Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific process, providing the ground truth for computational predictions.[7][8]
A Comparative Overview of Experimental Validation Techniques
The choice of an experimental validation method depends on several factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics). Here, we compare three widely used and powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Table 1: Comparison of Key Experimental Validation Techniques
Feature
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Fluorescence Polarization (FP)
Principle
Measures heat changes upon binding
Detects changes in refractive index due to mass changes on a sensor surface
Measures changes in the polarization of fluorescent light upon binding
Data Output
Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Binding affinity (KD), association (ka) and dissociation (kd) rates
Binding affinity (KD)
Labeling Requirement
Label-free
Label-free for the analyte
Requires a fluorescent label on one of the binding partners
Throughput
Low to medium
Medium to high
High
Sample Consumption
High
Low
Low
Key Advantage
Provides a complete thermodynamic profile of the interaction.[9]
Homogeneous assay suitable for high-throughput screening.[11]
Key Limitation
Lower throughput and higher sample consumption.[9]
Requires immobilization of one binding partner, which can affect activity.[10]
Requires a suitable fluorescent probe and can be prone to interference from fluorescent compounds.[12]
In-Depth Methodologies and Experimental Workflows
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[13][14] This technique is considered the gold standard for determining binding affinity in solution without the need for labeling.[14]
Experimental Protocol:
Sample Preparation:
Dialyze both the target protein and the 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivative into the identical buffer to minimize heats of dilution.[9]
Accurately determine the concentrations of both the protein and the ligand. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[9]
Degas the samples immediately before the experiment to prevent bubble formation in the calorimeter cell.[9]
ITC Experiment:
Load the target protein into the sample cell (typically 5-50 µM).[9]
Load the pyrazole derivative into the injection syringe at a concentration 10-20 times that of the protein (typically 50-500 µM).[9]
Perform a series of small, sequential injections of the ligand into the protein solution.
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[15]
Data Analysis:
Integrate the heat change peaks for each injection.
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15]
Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[10][16] It provides valuable kinetic information, including association (ka) and dissociation (kd) rates, in addition to binding affinity (KD).[17]
Experimental Protocol:
Sensor Chip Preparation and Immobilization:
Select a suitable sensor chip based on the properties of the target protein (e.g., CM5 chip for amine coupling).
Activate the sensor surface (e.g., using EDC/NHS chemistry).
Immobilize the target protein onto the sensor surface to a desired density.
Deactivate any remaining active groups on the surface.
SPR Measurement:
Inject a series of increasing concentrations of the 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivative (the analyte) over the sensor surface.
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.[16] This change is proportional to the mass bound to the surface.[18]
After each injection, flow buffer over the surface to monitor the dissociation of the analyte.
Data Analysis:
Generate sensorgrams (plots of RU versus time) for each analyte concentration.
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
Surface Plasmon Resonance (SPR) Workflow.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[11][19] It is a homogeneous assay, meaning it does not require separation of bound and free ligand, making it well-suited for high-throughput screening.[11][20]
Experimental Protocol:
Assay Development:
Synthesize or obtain a fluorescently labeled version of the 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivative or a known competing ligand (the "tracer").
Determine the optimal concentration of the tracer and target protein that gives a suitable assay window (a significant difference in polarization between the bound and free states).[12]
Competition Assay:
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
Add increasing concentrations of the unlabeled 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivative (the "competitor").
Incubate the plate to allow the binding to reach equilibrium.
FP Measurement and Data Analysis:
Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.[19]
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).
Calculate the Ki (and subsequently KD) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the KD of the tracer.
The ultimate goal is to build a predictive model that is corroborated by experimental evidence. A successful validation effort will show a strong correlation between the computationally predicted binding affinities and the experimentally determined values.
Pose Validation: For computational models that predict a specific binding pose, this can be validated through X-ray crystallography of the protein-ligand complex. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a good validation.[1][21]
Affinity Correlation: A strong correlation between the docking scores or calculated binding free energies and the experimentally measured KD or Ki values across a series of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile derivatives provides confidence in the predictive power of the computational model.
By judiciously selecting and applying these experimental techniques, researchers can rigorously validate their computational models, leading to more efficient and successful drug discovery campaigns for this promising class of compounds.
References
Characterization of Small Molecule–Protein Interactions Using SPR Method.
Analysis of protein-ligand interactions by fluorescence polariz
Validation approaches for computational drug repurposing: a review - PMC - NIH.
Protein-ligand binding measurements using fluorescence polariz
Ten quick tips to perform meaningful and reproducible molecular docking calcul
A Comparative FTIR Spectral Analysis of N-Alkyl Substituted 1H-Pyrazole-4-Carbonitriles: A Guide for Researchers
Introduction: The Significance of Pyrazole-4-Carbonitriles and the Role of FTIR in Their Characterization The 1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry and drug development, forming the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Pyrazole-4-Carbonitriles and the Role of FTIR in Their Characterization
The 1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds.[1] The strategic placement of a nitrile group on the pyrazole ring offers a versatile handle for further chemical modifications, making these molecules prized building blocks for novel therapeutics. The substitution at the N-1 position with various alkyl groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
Deciphering the Vibrational Landscape of N-Alkyl 1H-Pyrazole-4-Carbonitriles
The FTIR spectrum of an N-alkyl substituted 1H-pyrazole-4-carbonitrile is a composite of the vibrational modes of its three key components: the pyrazole ring, the C-4 carbonitrile group, and the N-1 alkyl substituent. Understanding the characteristic absorption frequencies of each is paramount for a comprehensive spectral interpretation.
The Nitrile (C≡N) Stretch: A Sensitive Probe of the Electronic Environment
The most distinct and readily identifiable peak in the spectra of these compounds is the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile group. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the mid-infrared spectrum.
For aromatic and heterocyclic nitriles, the νC≡N band is generally observed in the range of 2220-2240 cm⁻¹ .[3] Conjugation of the nitrile group with the pyrazole ring system typically lowers the stretching frequency compared to saturated nitriles. The precise position of this band is highly sensitive to the electronic environment. Electron-donating or withdrawing substituents on the pyrazole ring can further influence this vibrational mode. While the N-alkyl groups are not directly conjugated to the nitrile, their inductive effects can cause subtle shifts in the νC≡N frequency. It is anticipated that increasing the electron-donating inductive effect of the alkyl chain (e.g., from methyl to tert-butyl) may lead to a slight decrease in the νC≡N wavenumber due to a minor increase in electron density in the ring system.
In various substituted 5-amino-1H-pyrazole-4-carbonitriles, the C≡N stretching frequency has been reported in the range of 2201-2228 cm⁻¹ .[2][4] For 3-phenyl-1H-pyrazole-4-carbonitrile, this peak is observed at 2240 cm⁻¹.[3]
The Pyrazole Ring: A Complex System of Vibrations
The pyrazole ring itself gives rise to a series of characteristic vibrations. These include C=C and C=N stretching, as well as in-plane and out-of-plane C-H bending modes.
Ring Stretching (νC=C, νC=N): These vibrations typically appear in the 1400-1650 cm⁻¹ region. For pyrazole derivatives, multiple bands are often observed in this range, arising from the coupled stretching of the double bonds within the heterocyclic ring.[5]
C-H Stretching (νC-H): The aromatic C-H stretching vibrations of the pyrazole ring are expected in the region of 3000-3150 cm⁻¹ . These are generally of medium to weak intensity.
C-H In-plane and Out-of-plane Bending (δC-H, γC-H): The in-plane C-H bending vibrations are typically found between 1000-1300 cm⁻¹ , while the out-of-plane bending modes absorb in the 750-900 cm⁻¹ region. The number and position of these bands can be influenced by the substitution pattern on the ring.
The N-Alkyl Substituent: Tracking the Chain
The introduction of an N-alkyl group brings its own set of characteristic vibrations, primarily from the C-H bonds of the alkyl chain.
Aliphatic C-H Stretching (νC-H): The symmetric and asymmetric stretching vibrations of the C-H bonds in methyl (CH₃) and methylene (CH₂) groups of the alkyl chain occur in the 2850-3000 cm⁻¹ region. These peaks are a clear indication of the presence of the saturated alkyl substituent.
Aliphatic C-H Bending (δC-H): The scissoring and rocking vibrations of CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range, often overlapping with some of the pyrazole ring vibrations.
Comparative Analysis: The Influence of the N-Alkyl Group
While a comprehensive experimental dataset for a homologous series is elusive, we can predict the expected spectral trends based on the inductive effects and steric bulk of the N-alkyl substituent.
Expected Trends with Increasing Alkyl Chain Length and Branching:
Nitrile (νC≡N) Stretch: A subtle shift to lower wavenumbers (red shift) may be observed as the electron-donating character of the alkyl group increases (e.g., methyl < ethyl < propyl < butyl). This is due to a slight increase in electron density being pushed into the pyrazole ring, which can be delocalized to the nitrile group, slightly weakening the C≡N bond.
Pyrazole Ring Vibrations: The core ring vibrations are expected to be less affected by the nature of the N-alkyl group compared to substituents directly on the ring. However, minor shifts may occur due to changes in the overall electronic distribution and molecular geometry.
Aliphatic C-H Vibrations: The most significant change will be in the 2850-3000 cm⁻¹ region. As the alkyl chain length increases, the intensity and complexity of the C-H stretching and bending bands will increase due to the greater number of CH₂ and CH₃ groups. For instance, the spectrum of an N-butyl derivative will show more prominent C-H stretching and bending absorptions compared to an N-methyl derivative. Branched alkyl groups like isopropyl or tert-butyl will exhibit characteristic C-H bending patterns.
Summary of Key Vibrational Modes
The following table summarizes the expected FTIR absorption regions for N-alkyl substituted 1H-pyrazole-4-carbonitriles.
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Notes
C-H Stretch (aromatic)
Pyrazole Ring
3000 - 3150
Weak to Medium
Confirms the presence of C-H bonds on the heterocyclic ring.
C-H Stretch (aliphatic)
N-Alkyl Group
2850 - 3000
Medium to Strong
Intensity increases with the length of the alkyl chain.
C≡N Stretch
Nitrile
2220 - 2240
Strong, Sharp
A key diagnostic peak. Its position is sensitive to the electronic environment.[3]
C=C, C=N Ring Stretches
Pyrazole Ring
1400 - 1650
Medium to Strong
A complex region with multiple bands characteristic of the pyrazole ring structure.[5]
C-H Bending (aliphatic)
N-Alkyl Group
1350 - 1470
Medium
Overlaps with some ring vibrations. The pattern can be indicative of the specific alkyl group (e.g., isopropyl, tert-butyl).
C-H In-plane Bending (aromatic)
Pyrazole Ring
1000 - 1300
Medium
Part of the pyrazole fingerprint region.
C-H Out-of-plane Bending (aromatic)
Pyrazole Ring
750 - 900
Medium to Strong
Sensitive to the substitution pattern on the pyrazole ring.
To obtain reliable and reproducible FTIR data for comparative analysis, adherence to a standardized experimental protocol is crucial.
Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is a common and convenient method for analyzing solid samples.
Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
Sample Application: Place a small amount of the solid N-alkyl substituted 1H-pyrazole-4-carbonitrile sample onto the ATR crystal.
Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe between samples to prevent cross-contamination.
Data Analysis
Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.
Peak Picking: Identify and label the wavenumbers of the key absorption bands.
Comparative Overlay: For comparing different N-alkyl derivatives, overlay the spectra using the same y-axis scaling to visually assess changes in peak position and relative intensity.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow and the key structural components influencing the FTIR spectrum.
Caption: A generalized workflow for acquiring and analyzing FTIR spectra using an ATR accessory.
Caption: Structural components of N-alkyl 1H-pyrazole-4-carbonitriles and their corresponding characteristic FTIR absorption regions.
Conclusion and Future Perspectives
FTIR spectroscopy serves as a powerful and accessible tool for the structural verification of N-alkyl substituted 1H-pyrazole-4-carbonitriles. The characteristic absorption bands of the nitrile group, the pyrazole ring, and the N-alkyl substituent provide a detailed vibrational signature of the molecule. While direct comparative experimental data for a homologous series is not abundant in the literature, the principles outlined in this guide allow for a logical and scientifically sound interpretation of individual spectra. The subtle shifts in the nitrile stretching frequency and the changes in the aliphatic C-H absorption region can provide valuable clues about the nature of the N-alkyl substituent.
For researchers in drug development, a systematic study correlating the FTIR spectral features of these compounds with their biological activity and physicochemical properties would be a valuable endeavor. Such studies could potentially reveal spectroscopic markers that predict molecular behavior, further enhancing the utility of FTIR in the rapid screening and characterization of novel pyrazole-based drug candidates.
References
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
Certificate of analysis. Thermo Fisher Scientific. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. ResearchGate.
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
A Senior Application Scientist's Guide to N-Alkylation Regioselectivity in Pyrazole-4-Carbonitrile Synthesis
Introduction The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique structural and electronic properties make it a privileged scaffold, present in numerous FDA-approv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique structural and electronic properties make it a privileged scaffold, present in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Ibrutinib.[1][2] The functionalization of the pyrazole ring, particularly at one of its two nitrogen atoms, is a critical step in the synthesis of these complex molecules. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as pyrazole-4-carbonitrile derivatives, presents a persistent and formidable challenge: controlling the regioselectivity.
Alkylation can occur at either the N-1 or N-2 position, frequently yielding a mixture of regioisomers that are difficult and costly to separate.[3] This guide provides an in-depth comparison of the critical factors that govern this regioselectivity. Drawing from established literature and field-proven insights, we will explore the causal mechanisms behind experimental choices and provide data-driven strategies and detailed protocols to empower researchers to steer their reactions toward the desired N-substituted pyrazole-4-carbonitrile isomer with precision and confidence.
The Duality of the Pyrazole Ring: Understanding the Regioselectivity Challenge
The core of the selectivity problem lies in the electronic nature of the pyrazole ring. The two nitrogen atoms possess similar electronic properties and nucleophilicity.[4] In the presence of a base, the N-H proton is removed to form a pyrazolate anion. The negative charge in this anion is delocalized across the N-N-C system, creating two nucleophilic centers and opening two competing pathways for the incoming electrophile (the alkylating agent).[4]
This typically results in the formation of both N-1 and N-2 alkylated products. The objective for the synthetic chemist is to manipulate the reaction environment to selectively favor one pathway over the other.
Figure 1. General scheme of N-alkylation of a 3-substituted pyrazole-4-carbonitrile leading to a mixture of N-1 and N-2 regioisomers.
Comparative Analysis of Factors Governing Regioselectivity
Achieving high regioselectivity is not a matter of chance but of deliberate control over several interacting parameters. The outcome of the reaction is dictated by a delicate balance between steric, electronic, and solvent effects, as well as the overarching principles of kinetic versus thermodynamic control.
Steric Hindrance: The Gatekeeper of Selectivity
Causality: The most intuitive and often dominant factor is steric hindrance. Alkylation is a bimolecular nucleophilic substitution (SN2) type reaction, where the pyrazolate anion attacks the alkylating agent. A bulky substituent on the pyrazole ring, particularly at the C3 or C5 positions adjacent to the nitrogens, will physically obstruct the path of the incoming electrophile. Consequently, the alkyl group will preferentially attack the less sterically hindered nitrogen atom.[3][5]
A bulky group at the C3-position hinders the N-2 nitrogen, thus favoring N-1 alkylation .
Conversely, a bulky group at the C5-position hinders the N-1 nitrogen, favoring N-2 alkylation .
The size of the alkylating agent itself is also a critical variable. Bulkier electrophiles will exhibit a greater preference for the more accessible nitrogen atom.[3]
Table 1. Influence of steric hindrance from pyrazole substituents and alkylating agents on the N-1:N-2 product ratio. Data is illustrative and compiled from various sources.
A Researcher's Guide to the Responsible Disposal of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide addresses the...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide addresses the proper disposal procedures for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound with applications in medicinal chemistry and agrochemical research[1]. For novel or specialized research chemicals like this, where comprehensive toxicological data may be limited, we must operate under the precautionary principle . This means treating the substance as potentially hazardous to ensure the safety of personnel and the protection of our environment.
This document provides a framework for the safe management and disposal of this compound, grounded in established protocols for handling halogenated organic substances and research-grade chemicals.
Hazard Assessment: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is not publicly available, we can infer its likely hazard profile by examining structurally similar compounds. This approach, known as "read-across," is a cornerstone of chemical safety assessment. Data from analogous brominated pyrazole carbonitriles indicate that this compound should be handled as, at minimum, an irritant and a potential environmental hazard.
Many pyrazole derivatives are investigated for their biological activity, including potential cytotoxic or antineoplastic properties[2][3]. Therefore, until proven otherwise, it is prudent to handle this compound with the high level of caution afforded to hazardous drugs.[4][5]
Table 1: Inferred Hazard Classification based on Structurally Similar Compounds
Hazard Class
GHS Hazard Statement
Rationale & Source
Skin Irritation
H315: Causes skin irritation
Based on data for 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.[6][7]
Eye Irritation
H319: Causes serious eye irritation
Based on data for 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.[6][7]
Respiratory Irritation
H335: May cause respiratory irritation
Based on data for 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.[6][7]
Acute Oral Toxicity
H302: Harmful if swallowed
A common classification for related heterocyclic compounds.[7]
Hazardous Waste
Halogenated Organic Compound
As a brominated organic compound, it falls under specific hazardous waste categories.[8][9] The U.S. EPA regulates many halogenated organic compounds due to their persistence and potential for environmental damage.[10][11]
Core Disposal Directive: The 4 C's of Waste Management
The foundation of proper chemical disposal is a systematic approach. For 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, this can be distilled into four key actions: Characterize, Collect, Contain, and Coordinate.
Characterize: Know Your Waste
All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .[8][9] This classification is critical because halogenated compounds often require high-temperature incineration with specific scrubber systems to prevent the formation and release of toxic byproducts like dioxins or hydrobromic acid.[12][13]
Solutions containing the compound (e.g., from reactions or chromatography).
Contaminated lab supplies (solid waste) such as gloves, weighing papers, pipette tips, and silica gel.[8]
Collect: Designated and Labeled Containment
Proper collection is non-negotiable for ensuring safety and regulatory compliance.
Liquid Waste: Use a dedicated, chemically compatible container, typically a glass or high-density polyethylene (HDPE) carboy. The container must be clearly labeled "Hazardous Waste: Halogenated Organic Solvents" and list 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile as a component.[8] Keep the container securely closed when not in use.[6]
Solid Waste: Collect all contaminated disposables in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes gloves, gowns, bench paper, and any other materials that have come into contact with the compound.[8][14] Label the container "Hazardous Waste: Halogenated Organic Solids."
Contain: The Principle of Segregation
Chemical incompatibility is a primary cause of laboratory accidents. Store your halogenated waste container in a cool, dry, well-ventilated area, away from direct sunlight.[8] Crucially, it must be segregated from:
Acids and Bases: Do not mix different waste classes.[9]
Oxidizing and Reducing Agents: Brominated compounds can react violently with easily oxidized substances.[8][15]
Non-halogenated Organic Waste: Keeping these streams separate is often more cost-effective for disposal and is a requirement in many jurisdictions.[9]
Coordinate: Professional Disposal
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][7][16] The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. They are equipped to manage the transportation and final destruction of the material in compliance with all federal, state, and local regulations.[16]
Operational Protocol: Decontamination of Labware and Work Surfaces
Decontamination ensures that residual chemical is removed from surfaces, preventing unintended exposure and cross-contamination.[17] This protocol should be performed after any work with 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Using a disposable towel or absorbent pad, wipe down the primary work surface (e.g., fume hood sash, benchtop) to remove any visible powder or residue.
Place the used towel directly into the solid halogenated hazardous waste container.
Detergent Wash:
Prepare a solution of a laboratory-grade detergent (e.g., Luminox®, Alconox®) in warm water.
Thoroughly wash all contaminated glassware and equipment with this solution, using a brush to scrub all surfaces.[18]
Rinsing:
Rinse the cleaned items thoroughly with tap water at least three times.
Follow with a final rinse using deionized or organic-free water.[18]
Final Surface Wipe-Down:
Using a new disposable towel wetted with the detergent solution, wipe down the work surface again.
Follow with a towel wetted with water to remove any detergent residue.
Drying and Storage:
Allow all glassware and equipment to air dry completely before storing.
Waste Disposal:
Dispose of all used towels, pads, and gloves in the designated solid halogenated hazardous waste container.
The initial rinse water from heavily contaminated glassware should be collected as aqueous hazardous waste. Subsequent rinses can typically be drain-disposed, but consult your local EHS for specific guidance.
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
Don PPE: Before attempting any cleanup, don appropriate PPE: safety goggles, face shield, lab coat, and two pairs of chemical-resistant nitrile gloves.
Contain the Spill:
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
For Liquid Spills: Surround the spill with an inert absorbent material to prevent it from spreading.[6][7]
Collect the Material:
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]
Avoid creating dust.
Decontaminate the Area:
Following the collection of the bulk material, decontaminate the spill area using the protocol described in Section 3.
Report: Report the incident to your laboratory supervisor and your institution's EHS office, as required by your internal policies.
Disposal Workflow Diagram
This diagram outlines the decision-making process for handling 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile from use to final disposal.
Caption: Decision workflow for proper disposal of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile waste.
References
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration . (1986). OSHA. [Link]
Controlling Occupational Exposure to Hazardous Drugs . (2016). Occupational Safety and Health Administration (OSHA). [Link]
Bromine Safety Information . Rutgers University. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency (EPA). [Link]
Hazardous Drug Safety and Handling Policy . VA Ann Arbor Healthcare System Research Services. [Link]
HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs . (1994). Occupational Safety and Health Administration (OSHA). [Link]
What is bromine and what are the safe disposal and recycling methods? . (2025). Ideal Response. [Link]
Bromination Process For Disposal Of Spilled Hazardous Materials . (1983). U.S. Environmental Protection Agency (EPA). [Link]
Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . (2025). Dolly Corporation. [Link]
Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives . Acta Chimica Slovenica, 62(1), 136-51. [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase . PubMed. [Link]
Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase . (2014). J-Stage. [Link]
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives . (2015). SciSpace. [Link]
Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples . (2022). South Florida Water Management District. [Link]
Field Equipment Cleaning and Decontamination at the FEC . (2019). U.S. Environmental Protection Agency (EPA). [Link]
Decontamination . Queen Mary University of London, Health and Safety Directorate. [Link]
Chapter One: Perspective on Halogenated Organic Compounds . (2024). U.S. Environmental Protection Agency (EPA). [Link]
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . ResearchGate. [Link]
Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma Health Sciences. [Link]
4-Bromo-1H-pyrazole-3-carboxamide Safety Data Sheet . Angene Chemical. [Link]
A Senior Application Scientist's Guide to Handling 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Subject: Essential Safety and Handling Protocols for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 1924402-68-5) Guiding Principle: Proactive Safety in Research Welcome, colleagues. This document serves as your ess...
Author: BenchChem Technical Support Team. Date: April 2026
Subject: Essential Safety and Handling Protocols for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 1924402-68-5)
Guiding Principle: Proactive Safety in Research
Welcome, colleagues. This document serves as your essential guide to the safe handling, use, and disposal of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile. In our pursuit of novel drug discovery and development, the integrity of our work is inextricably linked to the safety of our researchers. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a thorough analysis of its structural analogs provides a clear and consistent hazard profile that we must respect.
The core structure—a brominated pyrazole with a nitrile group—is common in biologically active molecules. Data from closely related compounds, such as 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile, consistently indicate several key hazards: acute toxicity if swallowed, in contact with skin, or inhaled, along with significant skin and eye irritation.[1][2][3] Therefore, we will operate under the expert assumption that our compound of interest presents a similar risk profile. This guide is built on that conservative, safety-first principle.
Hazard Assessment and Required Personal Protective Equipment (PPE)
The primary routes of potential exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[2][3] Our defense against this exposure is a multi-layered approach, with Personal Protective Equipment (PPE) as the final, critical barrier between you and the chemical. The following table outlines the mandatory PPE.
Operation/Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving & Unpacking
Safety Glasses with Side Shields
Chemical-Resistant Nitrile Gloves
Full-Length Lab Coat
Not required if container is intact
Weighing (Solid)
Chemical Safety Goggles
Double-gloved Nitrile Gloves
Full-Length Lab Coat, Closed Cuffs
Required if not in a fume hood or ventilated balance enclosure
Solution Preparation
Chemical Safety Goggles & Face Shield
Double-gloved Nitrile Gloves
Chemical-Resistant Apron over Lab Coat
Not required if performed in a certified chemical fume hood
Handling & Transfers
Chemical Safety Goggles
Chemical-Resistant Nitrile Gloves
Full-Length Lab Coat
Not required if performed in a certified chemical fume hood
Spill Cleanup
Chemical Safety Goggles & Face Shield
Heavy-duty Nitrile or Neoprene Gloves
Chemical-Resistant Suit or Apron
NIOSH-approved Respirator with appropriate cartridges
Waste Disposal
Chemical Safety Goggles
Chemical-Resistant Nitrile Gloves
Full-Length Lab Coat
Not required for sealed containers
Causality Behind PPE Choices:
Eye Protection: Because analogous compounds cause serious eye irritation, standard safety glasses are insufficient for handling open solids or liquids.[1][2] Chemical safety goggles that form a seal around the eyes are mandatory. A face shield is added during tasks with a high splash potential, such as preparing solutions or cleaning up spills, to protect the entire face.[4]
Hand Protection: Nitrile gloves provide a robust barrier against a wide range of chemicals and are puncture-resistant.[1] Double-gloving is a field-proven best practice when handling highly active or toxic compounds, as it provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Body Protection: A standard lab coat protects against incidental contact. For tasks like solution preparation where larger volumes are handled, a chemical-resistant apron provides an additional, impermeable barrier. All lab coats must be fully buttoned with sleeves rolled down.
Respiratory Protection: The primary engineering control is a certified chemical fume hood.[5] This is non-negotiable when handling the solid compound or preparing solutions. A respirator is reserved for emergency situations, such as a large spill outside of a containment hood, where aerosolization is likely.[4]
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity. The following protocol outlines the lifecycle of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile within the laboratory.
Step 1: Receiving and Storage
Verification: Upon receipt, confirm the container is intact and properly labeled.
Storage: Store the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[1] It should be kept away from strong oxidizing agents and kept tightly closed.[1] Log the compound into your chemical inventory immediately.
Step 2: Preparation and Handling (Inside a Chemical Fume Hood)
Pre-Task Checklist: Before handling, ensure the fume hood is functioning correctly, a spill kit is accessible, and the designated hazardous waste containers are nearby. Don all required PPE as outlined in the table above.
Weighing: If possible, weigh the solid material inside the fume hood. If using a ventilated balance enclosure, ensure it is certified and functioning. Use disposable weigh boats.
Dissolution: Add solvent to the solid slowly to avoid splashing. Use a stirrer bar for mixing rather than shaking by hand. All solutions must be clearly labeled with the compound name, concentration, solvent, and hazard pictograms.
Step 3: Spill Management
Alert: Immediately alert colleagues in the vicinity.
Containment (Small Spill): For a small spill inside a fume hood, cover it with an inert absorbent material like sand or vermiculite.[1]
Cleanup: Wearing appropriate PPE (including a respirator if outside a hood), carefully scoop the absorbed material into a designated solid hazardous waste container.[5] Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Evacuation (Large Spill): For any large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
Step 4: Disposal Protocol
Waste Segregation is Key: Never mix waste streams.
Solid Waste: All contaminated materials, including gloves, weigh boats, paper towels, and absorbent from spills, must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[5]
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
Container Management: Use only approved, chemically compatible waste containers. Never overfill containers.
Final Disposal: All waste containing this compound must be disposed of through your institution's EHS program via a licensed hazardous waste disposal contractor.[5] In-lab neutralization is not authorized.
Safe Handling Workflow Diagram
The following diagram provides a visual representation of the critical decision points and safety measures in the handling workflow for 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Caption: Workflow for safe handling of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.
Conclusion: A Culture of Safety
By treating 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile with the respect its hazard profile demands, we protect ourselves, our colleagues, and the integrity of our research. This guide provides the necessary framework, but a true culture of safety relies on the diligence, expertise, and shared responsibility of every scientist in this laboratory.
References
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]